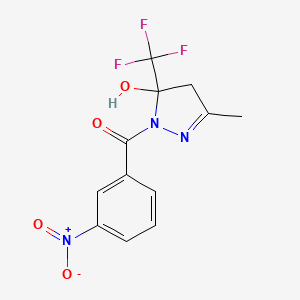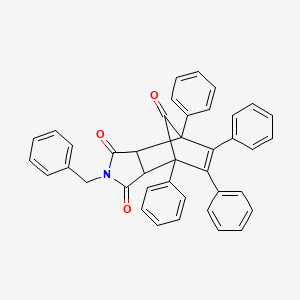![molecular formula C22H25N5O5 B5040119 N'-(4-methylphenyl)-N-[2-[4-(2-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B5040119.png)
N'-(4-methylphenyl)-N-[2-[4-(2-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-(4-methylphenyl)-N-[2-[4-(2-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide” is a complex organic compound that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(4-methylphenyl)-N-[2-[4-(2-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the piperazine derivative: Starting with piperazine, the 2-nitrobenzoyl group can be introduced through an acylation reaction using 2-nitrobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the ethyl linker: The intermediate product can then be reacted with an appropriate ethylating agent to introduce the ethyl linker.
Formation of the oxamide structure: Finally, the oxamide moiety can be formed by reacting the intermediate with 4-methylphenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
“N’-(4-methylphenyl)-N-[2-[4-(2-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide” can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The oxamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Acylating agents: 2-nitrobenzoyl chloride, triethylamine.
Ethylating agents: Ethyl bromide, sodium hydride.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Introduction of various functional groups onto the aromatic rings.
Hydrolysis: Formation of amine and carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Materials Science: In the development of novel materials with specific properties.
Chemical Research: As a reagent or intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of “N’-(4-methylphenyl)-N-[2-[4-(2-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(4-methylphenyl)-N-[2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl]oxamide
- N’-(4-methylphenyl)-N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]oxamide
Uniqueness
“N’-(4-methylphenyl)-N-[2-[4-(2-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide” is unique due to the specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
N'-(4-methylphenyl)-N-[2-[4-(2-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5/c1-16-6-8-17(9-7-16)24-21(29)20(28)23-10-11-25-12-14-26(15-13-25)22(30)18-4-2-3-5-19(18)27(31)32/h2-9H,10-15H2,1H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGJNBHRZBDXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3aS,6aR)-5-(2,3-dihydro-1H-inden-2-yl)-3-[2-(4-methoxyphenyl)ethyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5040039.png)
![4-tert-butyl-N-[(E)-3-(furan-2-ylmethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5040041.png)
![3-(4-chlorophenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5040046.png)

![3-[4-(diethylamino)phenyl]-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5040067.png)
![4-(2-FLUOROPHENYL)-3,5-DIPHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE](/img/structure/B5040074.png)
![2-amino-4-[2-(trifluoromethyl)phenyl]-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5040089.png)
![4,11-Bis(4-ethoxy-2-nitrophenyl)-7,14-bis(furan-2-yl)-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B5040092.png)


![(5E)-5-[[3-[3-(2,5-dimethylphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5040129.png)
![N,N-diethyl-3-[[(1-pyridin-3-ylpyrrol-2-yl)methylamino]methyl]pyridin-2-amine](/img/structure/B5040137.png)
![ethyl 1-[4-(benzyloxy)benzyl]-4-piperidinecarboxylate](/img/structure/B5040143.png)
![4-{2-(benzoylamino)-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5040154.png)
